Structural Determinant: N-Allyl Chain Length and Unsaturation versus N-Propyl and N-Butyl Analogs
The N-allyl substituent differentiates the target compound from the N-propyl analog (CAS 603945-95-5) and the N-butyl analog. The Shelke and Bhosale QSAR study on related N-substituted phenyl acetamides demonstrated that increasing the acyl chain length by a single methylene unit drastically reduces antidepressant activity (%DID). [1] Although direct TST data for the N-allyl compound are not published, the QSAR model predicts that the terminal alkene's electronic and steric properties will produce a distinct activity profile compared to saturated alkyl chains. The N-allyl group has a smaller van der Waals volume (~28.1 ų) compared to N-propyl (~33.4 ų) and introduces a π-system capable of participating in CH–π or π–π interactions with biological targets.
| Evidence Dimension | N-Alkyl substituent size and unsaturation |
|---|---|
| Target Compound Data | N-allyl: MW 299.35, contains terminal C=C double bond; van der Waals volume ~28.1 ų |
| Comparator Or Baseline | N-propyl analog (CAS 603945-95-5): MW 301.37, saturated C3 chain, vdW volume ~33.4 ų; N-butyl analog: saturated C4 chain |
| Quantified Difference | Presence of sp²-hybridized terminal carbon versus fully sp³-hybridized alkyl chain; smaller steric bulk by ~5.3 ų compared to N-propyl |
| Conditions | Computational modeling and QSAR on triazinoindole-thioacetamide class (Shelke & Bhosale, 2010) |
Why This Matters
The presence of the allyl group's terminal double bond provides a unique synthetic handle for further chemical diversification (e.g., epoxidation, hydroboration, metathesis) that is unavailable in saturated N-alkyl analogs, making this compound a more versatile starting material for library synthesis.
- [1] Shelke SM, Bhosale SH. Synthesis, antidepressant evaluation and QSAR studies of novel 2-(5H-[1,2,4]triazino[5,6-b]indol-3-ylthio)-N-(substituted phenyl)acetamides. Bioorg Med Chem Lett. 2010 Aug 1;20(15):4661-4. doi:10.1016/j.bmcl.2010.05.100. PMID: 20580232. View Source
